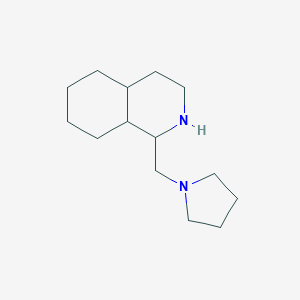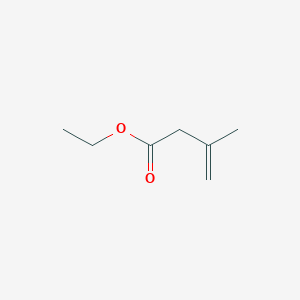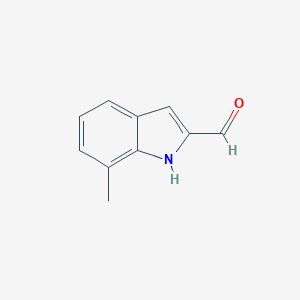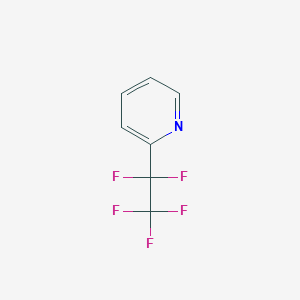
2-(Pentafluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pentafluoroethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a pentafluoroethyl group, which makes it highly electronegative and reactive. In
作用机制
The exact mechanism of action of 2-(Pentafluoroethyl)pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which play critical roles in cell signaling and regulation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
2-(Pentafluoroethyl)pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, it has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One of the main advantages of using 2-(Pentafluoroethyl)pyridine in lab experiments is its high reactivity and specificity. This compound can selectively target specific enzymes and signaling pathways, making it a valuable tool for studying these processes. Additionally, it has been shown to have potent biological activity, making it a promising candidate for the development of new drugs and pharmaceuticals.
However, there are also some limitations to using 2-(Pentafluoroethyl)pyridine in lab experiments. One of the main challenges is its toxicity. This compound can be highly toxic to cells and animals at high concentrations, which can limit its use in certain experiments. Additionally, its high reactivity can make it difficult to control and measure its effects accurately.
未来方向
There are many future directions for research on 2-(Pentafluoroethyl)pyridine. One area of interest is in the development of new drugs and pharmaceuticals based on this compound. Researchers are exploring ways to modify its structure to enhance its biological activity and reduce its toxicity. Additionally, there is interest in studying its effects on other diseases, such as neurodegenerative disorders and infectious diseases.
Another area of interest is in the development of new methods for synthesizing 2-(Pentafluoroethyl)pyridine. Researchers are exploring ways to improve the efficiency and yield of the synthesis process, as well as to develop new methods that can yield different byproducts and derivatives.
Conclusion
In conclusion, 2-(Pentafluoroethyl)pyridine is a chemical compound that has significant potential for scientific research. Its unique properties and potential applications make it a valuable tool for studying biological processes and developing new drugs and pharmaceuticals. While there are some limitations and challenges associated with its use, ongoing research is exploring ways to overcome these obstacles and unlock the full potential of this compound.
合成方法
The synthesis of 2-(Pentafluoroethyl)pyridine is a complex process that requires specific reagents and conditions. One of the most common methods involves the reaction of 2-bromopyridine with pentafluoroethyl magnesium bromide in the presence of a palladium catalyst. This reaction yields 2-(Pentafluoroethyl)pyridine as the main product. Other methods involve the use of different reagents, such as pentafluoroethyl iodide or pentafluoroethyl lithium, and can yield different byproducts.
科学研究应用
2-(Pentafluoroethyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to have potent biological activity against certain types of cancer cells, and it is being investigated as a potential anticancer agent. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
属性
CAS 编号 |
1744-46-3 |
|---|---|
产品名称 |
2-(Pentafluoroethyl)pyridine |
分子式 |
C7H4F5N |
分子量 |
197.1 g/mol |
IUPAC 名称 |
2-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9,7(10,11)12)5-3-1-2-4-13-5/h1-4H |
InChI 键 |
JPNAQSMBKJRSPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
规范 SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(F)F |
同义词 |
Pyridine, 2-(pentafluoroethyl)- (7CI,8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



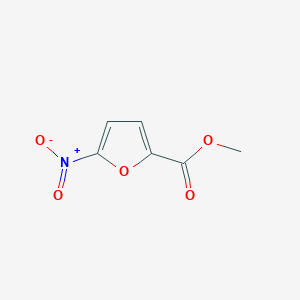
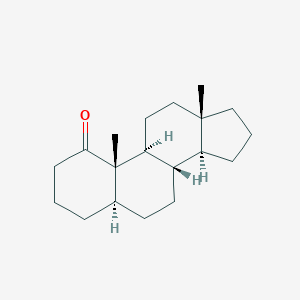
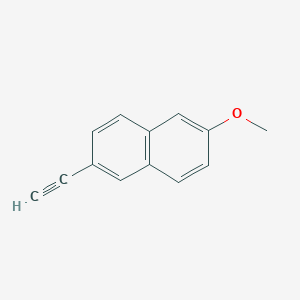
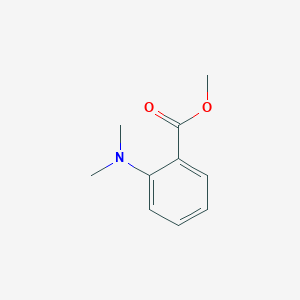
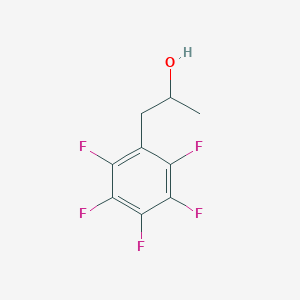
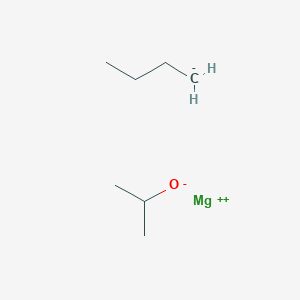
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
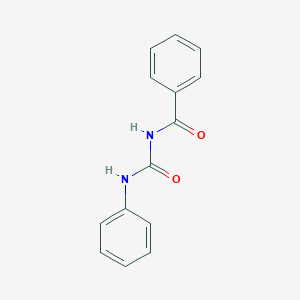
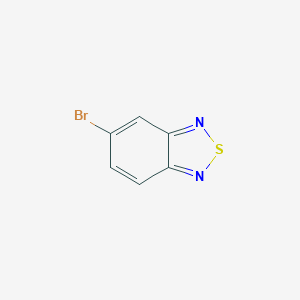
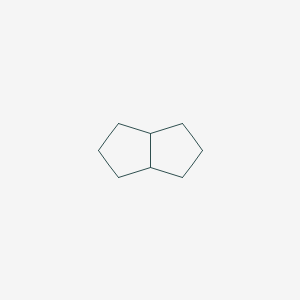
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
